

# Comparative Analysis of SRI-31142 in Combination with Other Neurotransmitter Modulators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31142 |           |
| Cat. No.:            | B15616481 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SRI-31142** is a novel small molecule identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1][2] Allosteric modulators offer a distinct advantage over traditional orthosteric inhibitors by binding to a secondary site on the transporter, which can lead to more nuanced regulation of neurotransmitter reuptake and potentially a more favorable side-effect profile. This guide provides a comparative analysis of **SRI-31142**'s performance, both alone and in theoretical combination with other neurotransmitter modulators, based on available preclinical data. The focus is on its interactions with the dopamine, serotonin, and norepinephrine systems, providing a framework for researchers exploring its therapeutic potential.

### **Mechanism of Action of SRI-31142**

**SRI-31142** acts as a putative allosteric modulator of the dopamine transporter (DAT). Unlike traditional DAT inhibitors like cocaine, which bind to the primary substrate site (orthosteric site), **SRI-31142** is thought to bind to a secondary, allosteric site. This binding event is believed to induce a conformational change in the transporter, thereby modulating its function. While primarily investigated for its effects on DAT, studies have shown that **SRI-31142** also exhibits activity at the serotonin transporter (SERT) and the norepinephrine transporter (NET).



However, specific binding affinity data (Ki values) for SERT and NET are not consistently reported in the available literature, making a direct quantitative comparison of its potency across the three transporters challenging.

Fig. 1: Proposed mechanism of SRI-31142 action.

## **Comparative Performance Data**

Available data on **SRI-31142** primarily focuses on its interaction with cocaine, a non-selective monoamine reuptake inhibitor. These studies provide indirect evidence of its modulatory effects on the dopaminergic system.

# In Vitro Data: Monoamine Transporter Inhibition

While specific Ki values for **SRI-31142** at SERT and NET are not readily available in the public domain, its activity at these transporters has been noted. For a comprehensive comparison, it is essential to consider its potency at all three major monoamine transporters.

| Compound             | DAT Ki (nM)                           | SERT Ki (nM)                          | NET Ki (nM)                           | Reference            |
|----------------------|---------------------------------------|---------------------------------------|---------------------------------------|----------------------|
| SRI-31142            | Data not<br>consistently<br>available | Data not<br>consistently<br>available | Data not<br>consistently<br>available |                      |
| Cocaine              | ~100-600                              | ~200-800                              | ~200-700                              | (Various<br>Sources) |
| Fluoxetine<br>(SSRI) | ~2000                                 | ~1-10                                 | ~300                                  | (Various<br>Sources) |
| Desipramine<br>(NRI) | ~2000                                 | ~100                                  | ~1-5                                  | (Various<br>Sources) |

Note: The lack of consistent, publicly available Ki values for **SRI-31142** across all three transporters is a significant data gap that hinders a direct quantitative comparison.

### In Vivo Data: Neurochemical and Behavioral Effects



The primary in vivo research on **SRI-31142** comes from studies investigating its potential as a treatment for cocaine abuse. These studies utilize techniques like intracranial self-stimulation (ICSS) and in vivo microdialysis.

Table 1: Summary of In Vivo Effects of SRI-31142

| Experimental<br>Model                               | Parameter<br>Measured            | Effect of SRI-<br>31142 (alone) | Effect of SRI-<br>31142 +<br>Cocaine               | Reference              |
|-----------------------------------------------------|----------------------------------|---------------------------------|----------------------------------------------------|------------------------|
| Intracranial Self-<br>Stimulation<br>(ICSS) in rats | Brain stimulation reward         | Decrease in reward thresholds   | Attenuation of cocaine-induced reward enhancement  | Moerke et al.,<br>2018 |
| In Vivo Microdialysis in rat Nucleus Accumbens      | Extracellular<br>Dopamine Levels | Decrease                        | Blocks cocaine-<br>induced increase<br>in dopamine | Moerke et al.,<br>2018 |

These findings suggest that **SRI-31142**, by modulating DAT function, can counteract the rewarding effects of cocaine and the associated surge in synaptic dopamine.

# Combination with Other Neurotransmitter Modulators: A Theoretical Framework

While direct experimental data on the combination of **SRI-31142** with selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs) is currently unavailable, we can extrapolate potential interactions based on the known pharmacology of these drug classes.

# Combination with Selective Serotonin Reuptake Inhibitors (SSRIs)

Given that **SRI-31142** exhibits some activity at SERT, combining it with an SSRI like fluoxetine could lead to several outcomes:



- Synergistic Serotonergic Effects: The combination could lead to a more pronounced increase
  in synaptic serotonin levels than either compound alone. This could be beneficial in treating
  conditions with a significant serotonergic deficit, but may also increase the risk of serotoninrelated side effects.
- Complex Allosteric Modulation: As an allosteric modulator, **SRI-31142** could potentially alter the binding or efficacy of the SSRI at the SERT. This interaction would require dedicated in vitro binding and functional assays to characterize.

# Combination with Norepinephrine Reuptake Inhibitors (NRIs)

Similarly, the interaction of **SRI-31142** with an NRI such as desipramine would depend on its affinity and efficacy at the norepinephrine transporter (NET).

- Broadened Monoaminergic Enhancement: A combination could lead to a simultaneous enhancement of dopamine and norepinephrine signaling. This dual action is a characteristic of some existing antidepressants and could offer a broader spectrum of therapeutic effects.
- Potential for Altered NRI Potency: The allosteric nature of SRI-31142's interaction with monoamine transporters suggests that it could influence the binding and function of NRIs at the NET.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Review on allosteric modulators of dopamine receptors so far PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of SRI-31142 in Combination with Other Neurotransmitter Modulators]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15616481#sri-31142-in-combination-with-other-neurotransmitter-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com